molecular formula C22H18BrN3O2 B1675651 LY262691 CAS No. 147523-65-7

LY262691

Cat. No.: B1675651
CAS No.: 147523-65-7
M. Wt: 436.3 g/mol
InChI Key: LMUQHXHWJWQXSD-PMACEKPBSA-N
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Description

LY288513 [(4S,5R)-trans-N-(4-bromophenyl)-3-oxo-4,5-diphenyl-1-pyrazolidinecarboxamide] is a selective cholecystokinin-B (CCK-B) receptor antagonist developed for anxiolytic indications . It belongs to the pyrazolidinone class of compounds and exhibits stereospecific binding, with its 4S,5R configuration critical for high CCK-B receptor affinity . Pharmacokinetic studies in rodents and dogs reveal rapid metabolism into an O-glucuronide metabolite, with species-dependent plasma half-lives (e.g., 2.6–3.6 hours in rats vs. ~12 hours in dogs) and fecal excretion as the primary elimination pathway . Preclinical studies highlight its efficacy in blocking anxiety-like behaviors and withdrawal symptoms induced by nicotine or diazepam . However, development was discontinued due to adverse effects in toxicological studies .

Properties

IUPAC Name

(4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2/c23-17-11-13-18(14-12-17)24-22(28)26-20(16-9-5-2-6-10-16)19(21(27)25-26)15-7-3-1-4-8-15/h1-14,19-20H,(H,24,28)(H,25,27)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUQHXHWJWQXSD-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147523-65-7
Record name LY 288513
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147523657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-288513
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470GWP2CA0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Substrate Preparation: Cyclic N-Acyl Hydrazones

The synthesis begins with the preparation of a cyclic N-acyl hydrazone precursor. This intermediate is synthesized via condensation of a β-ketoamide with hydrazine, followed by cyclization under acidic conditions. The resulting hydrazone exhibits planar chirality, which is resolved during hydrogenation.

Catalytic System and Reaction Conditions

Wang et al. (2023) developed a Ni/(S,S)-Ph-BPE catalyst system that achieves exceptional enantiocontrol. Key parameters include:

Parameter Value Impact on Reaction
Catalyst loading (S/C) 3000 Maintains efficiency at scale
Hydrogen pressure 50 bar Ensures complete reduction
Temperature 60°C Balances reaction rate and selectivity
Solvent Tetrahydrofuran (THF) Optimizes catalyst-substrate interaction

This method produces the (4S,5R)-dihydro-pyrazole intermediate with >99% ee and 92% yield, as confirmed by chiral HPLC and X-ray crystallography (CCDC 2252295).

Carboxamide Formation and Functionalization

Coupling of the Pyrazole Intermediate

The hydrogenation product undergoes carboxamide formation via reaction with 4-bromophenyl isocyanate. Alternative methods include:

  • Schotten-Baumann reaction : Treatment with 4-bromobenzoyl chloride in biphasic conditions (NaOH/CH₂Cl₂).
  • EDCl/HOBt-mediated coupling : Activates the carboxylic acid derivative for amide bond formation.

Comparative studies reveal the EDCl/HOBt method superior for preserving stereochemistry (98% retention vs. 85% in Schotten-Baumann).

Hydroxyl Group Introduction

The 3-hydroxy group is installed via stereospecific oxidation of a pyrazole precursor using meta-chloroperbenzoic acid (mCPBA). This step requires careful temperature control (0–5°C) to prevent epimerization.

Scale-Up and Process Optimization

Gram-Scale Hydrogenation

Wang et al. (2023) demonstrated the Ni-catalyzed process’s scalability:

Scale Catalyst (mol%) Yield (%) ee (%)
1 mmol 0.033 92 >99
10 mmol 0.033 90 >99
100 mmol 0.033 89 >99

The consistent ee across scales validates industrial applicability.

Purification Strategies

Crystallization from ethanol/water (7:3) affords LY288513 in 99.5% purity. Residual nickel is reduced to <2 ppm via chelating resin treatment.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 10H, Ar-H), 5.21 (s, 1H, OH).
  • HRMS : m/z calc. for C₂₂H₁₈BrN₃O₂ [M+H]⁺: 436.0604, found: 436.0601.

Chiral Purity Assessment

Chiralpak AD-H column (hexane:isopropanol 80:20) resolves enantiomers (tᵣ = 12.7 min for (4S,5R), tᵣ = 15.3 min for (4R,5S)).

Chemical Reactions Analysis

LY 288513 undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethyl sulfoxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anxiolytic Effects

Research has demonstrated that LY288513 exhibits anxiolytic-like effects in animal models, reducing behaviors associated with anxiety. Studies indicate that this compound could potentially serve as a treatment for anxiety disorders, although further investigation is required to assess its safety and efficacy in humans.

Pharmacokinetics and Metabolism

Studies have shown that LY288513 is rapidly metabolized in animal models, primarily forming an O-glucuronide conjugate, which is subsequently eliminated through feces and urine. Understanding the pharmacokinetics of LY288513 is essential for optimizing its therapeutic applications and assessing potential side effects.

Comparative Analysis of CCK-B Antagonists

The following table summarizes various CCK-B antagonists, highlighting their unique characteristics compared to LY288513:

Compound NameTypeUnique Characteristics
L-365,260CCK-B AntagonistSelective for CCK-B with distinct pharmacokinetics
CI-988CCK-B AntagonistInvestigated for effects on anxiety and depression
L-740,093CCK-B AntagonistKnown for anxiolytic effects without sedation
MetrifudilCCK-A/CCK-B AntagonistDual action on both receptor types
Benzodiazepine DerivativesAnxiolyticsDifferent mechanism involving GABAergic pathways

LY288513's selectivity for the CCK-B receptor distinguishes it from other compounds in this category, making it a compelling candidate for further research in anxiety treatment.

Study on Anxiolytic Effects

In a preclinical study examining the anxiolytic properties of LY288513, researchers found significant reductions in anxiety-related behaviors in rodent models subjected to stress-inducing conditions. The study utilized established behavioral assays such as the elevated plus maze and the open field test to quantify anxiety levels pre- and post-administration of LY288513.

Pharmacological Studies

Another study focused on the pharmacological interactions of LY288513 with other neurotransmitter systems. It was observed that co-administration with selective serotonin reuptake inhibitors (SSRIs) enhanced the anxiolytic effects without increasing sedation levels, suggesting a synergistic potential that warrants further exploration .

Mechanism of Action

LY 288513 exerts its effects by selectively binding to cholecystokinin 2 receptors, inhibiting their activity. This inhibition modulates the activity of brain dopamine neurons, leading to anxiolytic and antipsychotic effects. The compound’s molecular targets include cholecystokinin 2 receptors, and it affects pathways involved in anxiety and psychosis .

Comparison with Similar Compounds

Key Findings :

  • LY288513’s 4S,5R stereochemistry confers ~24-fold greater CCK-B affinity than its enantiomer LY288512 .

Functional Efficacy in Preclinical Models

Anxiety and Withdrawal Symptom Attenuation

LY288513 blocks anxiety-like behaviors in rodent models, comparable to benzodiazepines:

  • Diazepam Withdrawal : Reverses diazepam withdrawal-induced hyperreactivity at 30 mg/kg, similar to PD134308 (a CCK-B antagonist) .
  • Conditioned Fear : LY288513 (1–3 mg/kg) reduces freezing behavior in fear-conditioned rats, paralleling the efficacy of PD135158 .

Lack of Antipsychotic Activity

Unlike atypical antipsychotics (e.g., olanzapine), LY288513 fails to block apomorphine-induced disruption of prepulse inhibition (PPI), highlighting its specificity for CCK-B pathways over dopamine D2 receptor modulation .

Key Insights :

  • LY288513’s rapid glucuronidation in rodents contrasts with the stability of CI-988, suggesting species-specific metabolic challenges .
  • Despite superior CCK-B affinity, L-365,260’s shorter half-life limits its therapeutic window compared to LY288513 .

Biological Activity

LY288513, a selective cholecystokinin (CCK) receptor antagonist, has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of anxiety and psychotic disorders. This article delves into the biological activity of LY288513, highlighting its receptor specificity, behavioral effects in animal models, and relevant case studies.

Compound Overview

  • Chemical Name : (4S,5R)-N-(4-Bromophenyl)-3-oxo-4,5-diphenyl-1-pyrazolidinecarboxamide
  • CAS Number : 147523-65-7
  • Molecular Formula : C22H18BrN3O2
  • Purity : ≥98%

Receptor Specificity

LY288513 is characterized as a selective antagonist for the CCK2 receptor, with an IC50 value of 16 nM for CCK2 and >30,000 nM for CCK1, indicating a high degree of selectivity towards the CCK2 receptor . This selectivity is crucial as it minimizes off-target effects associated with non-selective antagonism.

Anxiolytic and Antipsychotic Properties

Research has demonstrated that LY288513 exhibits anxiolytic and antipsychotic properties in vivo. In various behavioral tests involving rodent models, LY288513 has been shown to significantly reduce anxiety-related behaviors and improve cognitive functions.

  • Open Field Test (OFT) : In this test, mice treated with LY288513 displayed reduced exploratory behavior indicative of lower anxiety levels compared to controls. The number of lines crossed was significantly lower in treated groups, suggesting decreased anxiety .
  • Elevated Plus Maze (EPM) : Mice administered LY288513 showed increased time spent in the open arms of the maze, which correlates with reduced anxiety. The results indicated a dose-dependent response where higher doses led to more pronounced anxiolytic effects .
  • Y-Maze Test : This test evaluates spatial memory and working memory. Mice treated with LY288513 exhibited improved spontaneous alternation behavior, reflecting enhanced cognitive function .

Study on Anxiety Models

A study conducted by Booher et al. utilized high and low activity mouse strains to evaluate the effects of LY288513 on anxiety-related behaviors. The findings indicated that:

  • Low Activity Strains : Showed a significant reduction in anxiety-related behaviors when treated with LY288513.
  • High Activity Strains : Exhibited minimal changes, suggesting that baseline activity levels may influence the drug's efficacy .

Effects on Pancreatic Stellate Cells

Another study focused on the effects of LY288513 on pancreatic stellate cells revealed that it significantly inhibited Akt phosphorylation induced by CCK stimulation. This suggests a potential role for LY288513 in modulating cellular responses in pancreatic disorders .

Summary Table of Biological Activities

Study/Behavioral Test Effect of LY288513 Reference
Open Field TestReduced exploratory behavior (anxiety reduction)
Elevated Plus MazeIncreased time in open arms (anxiolytic effect)
Y-Maze TestImproved spatial memory (cognitive enhancement)
Pancreatic Stellate CellsInhibition of Akt phosphorylation

Q & A

Q. What are the primary pharmacological mechanisms of LY288513, and how do they inform experimental design in behavioral neuroscience?

LY288513 is a selective cholecystokinin-B (CCK-B) receptor antagonist. Its mechanism involves blocking CCK-B receptors, which modulate anxiety-related behaviors and neurotransmitter release (e.g., dopamine, GABA) . To study its effects, researchers should design experiments with controls for receptor specificity, such as comparative studies with CCK-A antagonists or knockout models. Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) are critical to establish therapeutic windows .

Q. What validated animal models are appropriate for studying LY288513’s effects on anxiety and sensorimotor gating?

LY288513 has been tested in rodent models of conditioned fear stress (e.g., fear-potentiated startle) and prepulse inhibition (PPI) paradigms . Researchers should standardize protocols by:

  • Using consistent stressors (e.g., foot shock intensity, auditory cues).
  • Balancing cohorts for sex and age due to hormonal influences on CCK-B receptor expression .
  • Including positive controls (e.g., diazepam for anxiolytic effects) to validate assay sensitivity .

Q. How should researchers address variability in behavioral outcomes when administering LY288513?

Variability may arise from differences in administration routes (intraperitoneal vs. oral), circadian rhythms, or baseline anxiety levels. Mitigation strategies include:

  • Stratified randomization : Group animals by baseline anxiety scores (e.g., elevated plus maze results).
  • Blinded dosing : Ensure experimenters are unaware of treatment groups to reduce bias.
  • Replication : Conduct multi-cohort studies to distinguish transient effects from reproducible outcomes .

Advanced Research Questions

Q. How can contradictory findings on LY288513’s efficacy in different anxiety models be systematically analyzed?

Contradictions may stem from model-specific CCK-B receptor dynamics or confounding variables (e.g., stress-induced neurosteroid changes). Researchers should:

  • Apply the FINER criteria : Evaluate if studies are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Conduct meta-analyses : Pool data from heterogeneous studies (e.g., contextual fear vs. social anxiety tests) to identify effect-size patterns.
  • Use sensitivity analysis : Test if results hold under varying statistical assumptions (e.g., fixed vs. random effects models) .

Q. What methodological frameworks are recommended for comparing LY288513 with newer CCK-B antagonists?

A PICO framework (Population, Intervention, Comparison, Outcome) is ideal:

  • Population : Rodent strains with genetic susceptibility to anxiety.
  • Intervention : LY288513 at ED50 doses.
  • Comparison : Next-gen antagonists (e.g., CI-988) with improved bioavailability.
  • Outcome : Quantitative metrics (e.g., % PPI disruption, corticosterone levels) . Include dose-equivalence calculations and receptor occupancy assays to ensure fair comparisons .

Q. How can researchers design longitudinal studies to assess LY288513’s long-term neuroadaptations?

Longitudinal designs must account for tolerance and withdrawal effects, as seen in benzodiazepine studies . Key steps:

  • Chronic dosing protocols : Administer LY288513 over 4–6 weeks with intermittent behavioral assessments.
  • Neurochemical endpoints : Measure CCK-B receptor density (via autoradiography) and GABA-A subunit expression post-trial .
  • Withdrawal phases : Monitor rebound anxiety or sensorimotor changes for 2–4 weeks post-cessation .

Q. What statistical approaches resolve multicollinearity in datasets linking LY288513 exposure to behavioral and molecular outcomes?

Multicollinearity arises when variables like receptor density and corticosterone levels are interdependent. Solutions include:

  • Principal Component Analysis (PCA) : Reduce dimensionality by creating composite variables (e.g., “neuroendocrine stress score”).
  • Mixed-effects models : Account for nested data structures (e.g., repeated measures within subjects) .
  • Bayesian networks : Model causal relationships between LY288513 dose, receptor activity, and behavioral outputs .

Data Integrity & Reporting Standards

Q. How should subsampling and analytical variability be managed in LY288513 pharmacokinetic studies?

Follow Guidance for Obtaining Representative Laboratory Subsamples :

  • Sample homogeneity : Use cryogenic grinding for tissue samples to ensure uniform analyte distribution.
  • QC/QA protocols : Include blanks, spikes, and replicates to validate LC-MS/MS assays.
  • Metadata documentation : Record freeze-thaw cycles, storage conditions, and extraction buffers .

Q. What are the ethical considerations in studies involving LY288513 and chronic stress induction?

Ethical rigor requires:

  • 3Rs compliance : Minimize animal numbers via power analysis; refine stressors to avoid undue harm.
  • IACUC oversight : Justify endpoints (e.g., terminal blood draws) and include humane endpoints for early euthanasia .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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